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molecular formula C6H7NOS B3043406 6-(Methylthio)pyridin-3-OL CAS No. 859538-78-6

6-(Methylthio)pyridin-3-OL

Cat. No. B3043406
M. Wt: 141.19 g/mol
InChI Key: QPZAOKNWLYGWBF-UHFFFAOYSA-N
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Patent
US08148407B2

Procedure details

A solution of 5.5 ml of concentrated sulfuric acid and 8 ml of water is added to 1.9 g (13.55 mM) of 6-(methylthio)-3-pyridinamine. The reaction medium is brought to −6° C. and a solution of 1.59 g (23.03 mM) of sodium nitrite in 3 ml of water is added dropwise without exceeding 0° C. The mixture is stirred for 1 hour 30 min between 0° C. and −4° C. and then refluxed for 1 hour. The cooled reaction medium is poured in the presence of sodium bicarbonate and the mixture is then extracted with ethyl acetate. The organic phase is concentrated under reduced pressure and the residue is then chromatographed on silica gel (dichloromethane/ethyl acetate, 90/10; v/v) to give the expected product in the form of a white powder with a yield of 60%.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][S:7][C:8]1[N:13]=[CH:12][C:11](N)=[CH:10][CH:9]=1.N([O-])=[O:16].[Na+].C(=O)(O)[O-].[Na+]>O>[CH3:6][S:7][C:8]1[N:13]=[CH:12][C:11]([OH:16])=[CH:10][CH:9]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.9 g
Type
reactant
Smiles
CSC1=CC=C(C=N1)N
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.59 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hour 30 min between 0° C. and −4° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought to −6° C.
CUSTOM
Type
CUSTOM
Details
without exceeding 0° C
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction medium
EXTRACTION
Type
EXTRACTION
Details
the mixture is then extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is then chromatographed on silica gel (dichloromethane/ethyl acetate, 90/10; v/v)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CSC1=CC=C(C=N1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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